molecular formula C7H6ClF3N2 B162904 [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine CAS No. 1869-22-3

[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine

Cat. No. B162904
CAS RN: 1869-22-3
M. Wt: 210.58 g/mol
InChI Key: PAPSYPXQNRTIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine” is a chemical compound with the CAS Number 1869-22-3 . It has a molecular weight of 210.59 . The IUPAC name for this compound is 1-[2-chloro-5-(trifluoromethyl)phenyl]hydrazine .


Molecular Structure Analysis

The InChI code for “[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine” is 1S/C7H6ClF3N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine” is a solid at room temperature . It has a molecular weight of 210.58 g/mol . The compound has a topological polar surface area of 38 Ų .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • Hydrazine derivatives, including [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine, are utilized in the synthesis of heterocyclic compounds. These reactions often lead to the formation of pharmaceutically relevant derivatives. For instance, studies have explored the synthesis of di- or polyheterocyclic derivatives through reactions with anilines and bidentates (El‐Saraf & El-sayed, 1996).
  • Formation of Unexpected Reaction Products :

    • Investigations into the reactions of certain hydrazine derivatives have yielded unexpected products, highlighting the complexity and potential for novel discoveries in chemical reactions involving hydrazines. For example, a study on the reaction of 2-chloro-1-phenylethane-1,1-dithiol with hydrazine revealed an unexpected product formation, leading to a novel route to synthesize 4,5-Dihydro-1,2,3-thiadiazoles (Shagun et al., 2003).
  • Pharmaceutical and Biological Research :

    • Hydrazine derivatives are significant in pharmaceutical research, particularly in the development of compounds with potential anticancer activities. Research has shown the use of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine in synthesizing compounds that demonstrate biological activities, such as antitumor properties. These studies often involve molecular docking and dynamics simulation to predict and analyze the biological activities of the synthesized compounds (Mary et al., 2021).
  • Synthesis of Antimicrobial Agents :

    • The synthesis of novel bisaryl hydrazino-s-triazine derivatives, prepared from reactions involving various aryl hydrazine derivatives, including [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine, has been investigated for their microbial activity against gram-positive and gram-negative bacteria (Chaudhari, Patel, & Hathi, 2007).
  • Development of Analytical Methods :

    • Research has been conducted to develop analytical methods for the determination of phenylhydrazine in the presence of hydrazine. This includes the use of modified electrodes for the electrocatalytic oxidization and detection of these compounds, indicating the relevance of hydrazine derivatives in analytical chemistry (Afzali, Karimi-Maleh, & Khalilzadeh, 2011).

Safety And Hazards

“[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine” is associated with several hazard statements, including H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPSYPXQNRTIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366145
Record name [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine

CAS RN

1869-22-3
Record name [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,4-dichlorobenzotrifluoride (48 g), hydrazine hydrate (65 g) and pyridine (240 g) was stirred and heated at 150° C. for 6 hours in an autoclave at a pressure of 4 bar. The cooled mixture was quenched with sodium hydroxide solution and the organic layer evaporated in vacuo. The residue was dissolved in diethyl ether, washed (water) and the ether evaporated to give 2-chloro-4-trifluoromethylphenylhydrazine and 2-chloro-5-trifluoromethylphenylhydrazine as a 95/5 mixture (36 g),
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 2
Reactant of Route 2
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 3
Reactant of Route 3
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 4
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 5
Reactant of Route 5
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 6
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine

Citations

For This Compound
1
Citations
JB Liu, FY Li, JY Dong, YX Li, XL Zhang… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of novel anthranilic diamides derivatives (7a–s) containing halogen, trifluoromethyl group and cyano group were designed, synthesized, and characterized by melting point, 1 H …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.